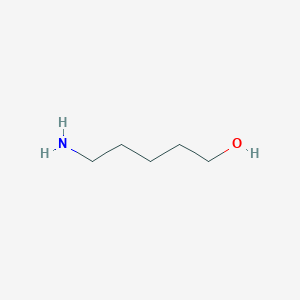

5-Amino-1-pentanol

Übersicht

Beschreibung

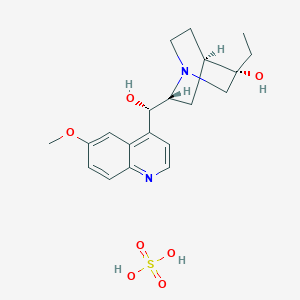

Tolmetin β-D-Glucuronide is a major phase II metabolite of tolmetin, a non-steroidal anti-inflammatory drug (NSAID) used to treat various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and juvenile arthritis . This compound is formed through the glucuronidation process, where tolmetin is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .

Wissenschaftliche Forschungsanwendungen

Tolmetin β-D-Glucuronid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von Tolmetin β-D-Glucuronid beinhaltet seine Interaktion mit menschlichem Serumalbumin, wodurch Bindungsstellen und Reaktionsmechanismen identifiziert werden können . Die Verbindung hemmt die Prostaglandinsynthase in vitro, wodurch die Plasmaspiegel von Prostaglandin E reduziert werden, das für seine entzündungshemmenden Wirkungen verantwortlich ist . Diese Reduktion der Prostaglandinsynthese ist ein Schlüsselweg in seinem Wirkmechanismus .

Ähnliche Verbindungen:

- Zomepirac β-D-Glucuronid

- Ketoprofen β-D-Glucuronid

- Diclofenac β-D-Glucuronid

Vergleich: Tolmetin β-D-Glucuronid ist einzigartig in seiner Bindungsaffinität zu menschlichem Serumalbumin und seinem Potenzial, idiosynkratische Arzneimitteltoxizität zu verursachen . Im Vergleich zu ähnlichen Verbindungen weist es eine höhere Bindungsaffinität und eine längere Halbwertszeit in verschiedenen in-vitro-Systemen auf . Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Untersuchung des Arzneimittelstoffwechsels und der Sicherheitsbewertung.

Wirkmechanismus

Mode of Action

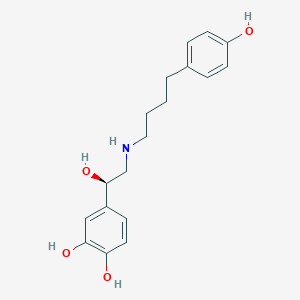

5-Amino-1-pentanol can undergo intramolecular cyclocondensation with piperidine and methyl or ethyl piperidine in the presence of methanol or ethanol over a zeolite catalyst . This reaction can lead to the formation of various products, depending on the specific conditions and reactants used.

Biochemical Pathways

It’s known that it can be used in the synthesis of s-glycosyl amino-acid building blocks . These building blocks can be incorporated into larger molecules, potentially influencing various biochemical pathways.

Result of Action

The specific molecular and cellular effects of this compound’s action depend on the context in which it is used. For example, in the synthesis of S-glycosyl amino-acid building blocks, it contributes to the formation of these important biochemical components .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactions with piperidine and methyl or ethyl piperidine are facilitated by the presence of methanol or ethanol and a zeolite catalyst . The temperature and pH of the environment could also impact its reactivity and stability.

Biochemische Analyse

Biochemical Properties

5-Amino-1-pentanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes facile intramolecular cyclocondensation with piperidine and methyl or ethyl piperidine in the presence of methanol or ethanol over a zeolite catalyst . It has also been used in the synthesis of S-glycosyl amino-acid building blocks .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been found to regulate the activity of adipocytes, or fat cells, by promoting the conversion of white fat cells to metabolically active brown-like fat cells . This compound is known to inhibit the activity of the Nicotinamide N-Methyltransferase (NNMT) enzyme, which is linked to various metabolic disorders and obesity . By modulating the NNMT enzyme, this compound helps in maintaining efficient energy metabolism and preserving muscle mass .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to interact with enzymes involved in crucial biochemical pathways, leading to improved overall metabolic efficiency . For instance, it inhibits the activity of the NNMT enzyme, thus influencing metabolic processes that promote fat burning and regulate appetite .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. While specific long-term effects on cellular function observed in in vitro or in vivo studies are not currently available, it’s known that this compound forms white crystalline clumps at solidification temperatures around 35 °C, which dissolve in water, ethanol, and acetone .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Preliminary findings from studies suggest a tolerable oral dosage of approximately 100mg/kg in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in cellular metabolism as it catalyzes the metabolism (methylation) of nicotinamide (a form of vitamin B3) using S-adenosylmethionine (SAM) as a methyl donor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tolmetin β-D-Glucuronide involves the enzymatic conjugation of tolmetin with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes in the liver . The reaction conditions include maintaining an optimal pH and temperature to ensure the efficiency of the enzyme-catalyzed reaction.

Industrial Production Methods: Industrial production of Tolmetin β-D-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain controlled conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Reaktionstypen: Tolmetin β-D-Glucuronid unterliegt hauptsächlich Hydrolyse- und Oxidationsreaktionen. Hydrolyse kann in Gegenwart von Wasser stattfinden, was zum Abbau des Glucuronidkonjugats zurück zu Tolmetin und Glucuronsäure führt .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser oder saure Bedingungen können die Hydrolyse von Tolmetin β-D-Glucuronid fördern.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Tolmetin, Glucuronsäure und verschiedene oxidative Metaboliten .

Vergleich Mit ähnlichen Verbindungen

- Zomepirac β-D-Glucuronide

- Ketoprofen β-D-Glucuronide

- Diclofenac β-D-Glucuronide

Comparison: Tolmetin β-D-Glucuronide is unique in its binding affinity to human serum albumin and its potential to cause idiosyncratic drug toxicity . Compared to similar compounds, it has a higher binding affinity and a longer half-life in various in vitro systems . This uniqueness makes it a valuable compound for studying drug metabolism and safety assessments.

Eigenschaften

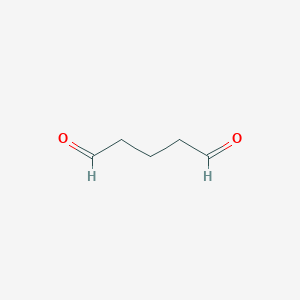

IUPAC Name |

5-aminopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c6-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGKDMHENBFVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179771 | |

| Record name | 5-Aminopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or pale yellow solid; mp = 34-37 deg C; [Alfa Aesar MSDS] | |

| Record name | 5-Aminopentan-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2508-29-4 | |

| Record name | 5-Amino-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminopentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)